Dipotassium disodium diphosphate

Description

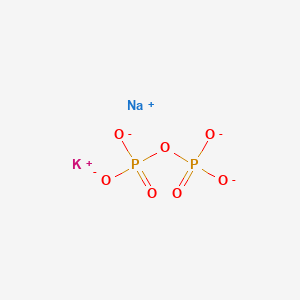

Dipotassium disodium diphosphate (K₂Na₂P₂O₇) is an inorganic phosphate salt composed of two potassium (K⁺), two sodium (Na⁺), and one diphosphate (P₂O₇⁴⁻) ion. Diphosphates, including mixed alkali metal salts, are widely used in food, pharmaceuticals, and industrial processes due to their buffering capacity, emulsifying properties, and solubility in water .

Properties

CAS No. |

15491-89-1 |

|---|---|

Molecular Formula |

K2Na2O7P2 |

Molecular Weight |

236.03 g/mol |

IUPAC Name |

potassium;sodium;phosphonato phosphate |

InChI |

InChI=1S/K.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-4 |

InChI Key |

DQZXOIPVJBKPAK-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[K+] |

Synonyms |

dipotassium disodium diphosphate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium disodium diphosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide and sodium hydroxide. The reaction typically involves the following steps:

Mixing: Phosphoric acid is mixed with potassium hydroxide and sodium hydroxide in a suitable solvent, usually water.

Heating: The mixture is heated to facilitate the reaction.

Crystallization: The resulting solution is allowed to cool, leading to the crystallization of potassium;sodium;phosphonato phosphate.

Industrial Production Methods

In industrial settings, the production of potassium;sodium;phosphonato phosphate involves large-scale reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The process may also include additional purification steps such as filtration and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dipotassium disodium diphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reactions: These reactions often require catalysts such as palladium or platinum and may be conducted under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce phosphites or hypophosphites.

Scientific Research Applications

Dipotassium disodium diphosphate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a reagent in various chemical syntheses and as a buffering agent in analytical chemistry.

Biology: It serves as a nutrient in microbial culture media and as a component in biological buffers.

Medicine: It is used in formulations for electrolyte replenishment and as a urinary acidifier.

Industry: It is employed in the production of fertilizers, detergents, and water treatment chemicals.

Mechanism of Action

The mechanism by which potassium;sodium;phosphonato phosphate exerts its effects involves its ability to participate in various biochemical reactions. It acts as a source of phosphate ions, which are essential for numerous metabolic processes. In biological systems, it helps maintain acid-base balance and supports cellular functions by providing necessary ions.

Comparison with Similar Compounds

Table 1: Chemical and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | Solubility (Water) | Primary Applications |

|---|---|---|---|---|

| This compound | K₂Na₂P₂O₇ | ~306.08 (estimated) | High | Food additives, buffering agents (inferred) |

| Disodium Diphosphate | Na₂H₂P₂O₇ | 221.94 | 50 g/100 mL (20°C) | Baked goods, processed meats |

| Dipotassium Phosphate | K₂HPO₄ | 174.18 | 167 g/100 mL (20°C) | Fertilizers, pharmaceuticals |

| Tetrasodium Pyrophosphate | Na₄P₂O₇ | 265.90 | 12 g/100 mL (20°C) | Detergents, water treatment |

Research Findings and Regulatory Considerations

- Cation Influence : Potassium salts (e.g., K₂HPO₄) enhance microbial growth and enzymatic activity more than sodium counterparts, as observed in algal toxin production studies .

- Regulatory Status : Sodium-based phosphates (e.g., E450) dominate food applications due to established safety profiles, while potassium variants are preferred in pharmaceuticals for electrolyte balance .

- Environmental Impact : Mixed-cation diphosphates like K₂Na₂P₂O₇ may offer balanced solubility and lower sodium content, aligning with health-driven reformulation trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.